molecular formula C21H24N4O3S B2442082 1-[(3-methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396680-11-7

1-[(3-methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2442082
CAS No.: 1396680-11-7
M. Wt: 412.51
InChI Key: IVJBTSVQJCEDMQ-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-N’-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxybenzyl, thienyl, oxadiazolyl, and cyclohexyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-N’-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-(3-thienyl)-1,2,4-oxadiazole moiety through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative. This intermediate is then reacted with cyclohexyl isocyanate to form the urea linkage. Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and precise control of reaction temperatures and times. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-N’-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-(3-methoxybenzyl)-N’-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition or receptor binding.

    Industry: Its chemical properties make it suitable for use in the development of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-N’-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)linoleamide: This compound shares the methoxybenzyl group but differs in its overall structure and biological activity.

    N-(3-methoxybenzyl)palmitamide: Another similar compound with a methoxybenzyl group, used as a fatty acid amide hydrolase (FAAH) inhibitor.

Uniqueness

N-(3-methoxybenzyl)-N’-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-27-17-7-5-6-15(12-17)13-22-20(26)24-21(9-3-2-4-10-21)19-23-18(25-28-19)16-8-11-29-14-16/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJBTSVQJCEDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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